Acridine trimer 2

CAS No.: 97613-92-8

Cat. No.: VC1634041

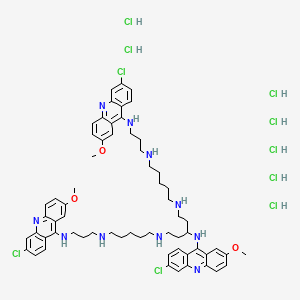

Molecular Formula: C63H82Cl10N10O3

Molecular Weight: 1381.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97613-92-8 |

|---|---|

| Molecular Formula | C63H82Cl10N10O3 |

| Molecular Weight | 1381.9 g/mol |

| IUPAC Name | 3-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,5-N-bis[5-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]pentyl]pentane-1,3,5-triamine;heptahydrochloride |

| Standard InChI | InChI=1S/C63H75Cl3N10O3.7ClH/c1-77-46-15-21-55-52(39-46)61(49-18-12-42(64)36-58(49)74-55)71-32-10-30-67-26-6-4-8-28-69-34-24-45(73-63-51-20-14-44(66)38-60(51)76-57-23-17-48(79-3)41-54(57)63)25-35-70-29-9-5-7-27-68-31-11-33-72-62-50-19-13-43(65)37-59(50)75-56-22-16-47(78-2)40-53(56)62;;;;;;;/h12-23,36-41,45,67-70H,4-11,24-35H2,1-3H3,(H,71,74)(H,72,75)(H,73,76);7*1H |

| Standard InChI Key | DUYFAAXCGVIUET-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCCCNCCC(CCNCCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)NC7=C8C=C(C=CC8=NC9=C7C=CC(=C9)Cl)OC.Cl.Cl.Cl.Cl.Cl.Cl.Cl |

| Canonical SMILES | COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCCCNCCC(CCNCCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)NC7=C8C=C(C=CC8=NC9=C7C=CC(=C9)Cl)OC.Cl.Cl.Cl.Cl.Cl.Cl.Cl |

Introduction

Chemical Structure and Properties

Acridine trimer 2 consists of three acridine chromophores linked by a positively charged poly(aminoalkyl) chain. The length of this linking chain is specifically designed to allow intercalation of each chromophore according to the excluded site model for DNA binding . The molecular structure optimizes the compound's ability to interact with DNA through multiple intercalation sites.

Nuclear Magnetic Resonance (NMR) studies have revealed that at low sodium concentrations (5 mM) and pH 5, acridine trimer 2 adopts a folded conformation stabilized by stacking interactions between the three aromatic rings . This conformational flexibility plays a crucial role in its molecular recognition capabilities and interaction with nucleic acid structures.

One of the most notable properties of acridine trimer 2 is its fluorescent nature, inherited from the parent acridine structure. This fluorescence characteristic is particularly valuable for monitoring its interactions with various biomolecules and has facilitated numerous research applications .

Synthesis Methods

The synthesis of acridine trimer 2 can be accomplished through multiple approaches, with solid-phase peptide synthesis techniques being particularly effective. The following methodologies have been documented in the literature:

Solid-Phase Synthesis

A prominent method for synthesizing acridine trimer 2 involves the use of 2-aminoethylglycine as a scaffold, which enables the construction of a polyamide skeleton on solid-phase followed by the incorporation of acridine units . This approach offers advantages in terms of efficiency and yield compared to solution-phase methods.

The detailed solid-phase synthesis pathway involves:

-

Assembly of the 2-aminoethylglycine scaffold on methylbenzhydrylamine (MBHA) polystyrene-1%-divinylbenzene solid support

-

Application of an Fmoc/Boc hybrid strategy using specific building blocks:

-

Boc-Aeg(Fmoc)-OH

-

Fmoc-Gly-OH

-

Acridine-9-carboxylic acid

-

The synthesis proceeds through the following general steps:

-

A succinyl linker is used to connect the solid support and the oligomer

-

The 2-aminoethylglycine backbone is built by repetitive couplings

-

After constructing the aminoethylglycine backbone, Fmoc-protecting groups are removed

-

Fmoc-Gly-OH followed by 9-acridine carboxylic acid is coupled to the support

-

The final product is obtained by treatment with anhydrous HF or ammonia, depending on the specific trimer variant being synthesized

This strategy has yielded high-purity acridine trimer 2 with yields typically around 75% .

Alternative Synthetic Approaches

An alternative approach described in the literature involves the synthesis of acridine trimer with the linking chain selected to allow tris-intercalation according to the excluded-site model. This method has been documented for producing acridine trimers with specific DNA-binding properties .

DNA Binding Properties

Acridine trimer 2 demonstrates remarkable DNA-binding characteristics, which have been extensively studied using various analytical techniques.

Binding Affinity and Kinetics

Measurements of both DNA unwinding and lengthening have confirmed that acridine trimer 2 functions as a tris-intercalating agent when interacting with DNA at low dye/base pair ratios . The compound exhibits extraordinarily high DNA affinity, particularly for poly[d(A-T)], with reported apparent binding constants (Kapp) of approximately 8 × 10^8 M^-1 in 1 M sodium conditions .

Kinetic studies of the association with poly[d(A-T)] and exchange between poly[d(A-T)] and sonicated calf thymus DNA have been performed as a function of ionic strength. In 0.3 M sodium, the reported kinetic parameters are:

-

On-rate constant (k1): 2.6 × 10^7 M^-1 s^-1 (similar to monoacridines or bis-acridines)

-

Off-rate constant (k-1): 1.2 × 10^-4 s^-1 (much smaller than other acridine derivatives)

-

Resulting equilibrium binding constant (Kapp): 2.2 × 10^11 M^-1

A plot of log(k1/k-1) as a function of log[Na+] yields a straight line with a slope indicating that 5.7 ion pairs (out of 7 potential) are formed upon interaction with DNA. From this relationship, a Kapp value of 10^14 M^-1 in 0.1 M sodium has been estimated—a value that reaches and even exceeds that of some DNA regulatory proteins . This extraordinary affinity makes acridine trimer 2 one of the first synthetic ligands with such high DNA binding capabilities.

G-Quadruplex Binding

Beyond canonical DNA structures, acridine trimer 2 has shown significant affinity for G-quadruplex DNA structures. Competitive dialysis studies have demonstrated a clear preference for DNA sequences that form G-quadruplexes and parallel triplexes .

The binding constants (K) for acridine trimer 2 with various DNA structures, including G-quadruplexes, have been determined using fluorescence spectroscopy, as the spectra of acridine oligomers are strongly affected upon binding to DNA. The measured log K values for various DNA structures are presented in Table 1.

Table 1. Binding Constants of Acridine Trimer 2 with DNA Structures

These values highlight the strong affinity of acridine trimer 2 for G-quadruplex structures, particularly those found in the promoter regions of oncogenes such as c-myc and bcl-2 .

Tris-Intercalation Mechanism

NMR studies have provided detailed insights into the tris-intercalation mechanism of acridine trimer 2. Analysis of the self-complementary dodecanucleotide d(CTTCGCGCGAAG) interaction with acridine trimer showed that the trimer tris-intercalates into the three C(3′-5′)G sites of the central core, according to the excluded site model .

Evidence for this interaction mechanism includes:

-

Large upfield shifts (1.4 ppm) experienced by the imino protons of the three internal guanines

-

Shielding undergone by the acridine ring protons

-

Downfield shifts experienced by 6 out of the 22 phosphorus atoms in the DNA backbone

Two of the phosphorus atoms exhibited shifts of nearly 2 ppm, a range typically reported for oligonucleotides complexed to actinomycin D, suggesting significant alteration of the DNA backbone structure upon binding .

Biological Activities and Applications

Research Applications

Acridine trimer 2 has found numerous applications in nucleic acid research due to its exceptional DNA-binding properties:

-

Nucleic Acid Structure Probing: The compound is used as a probe for studying various DNA conformations, particularly G-quadruplexes, which are important in regulating gene expression and maintaining genomic stability .

-

Molecular Biology Tools: Its fluorescent properties make it useful for visualizing and studying DNA structures and interactions.

-

Model Compound for Multi-Intercalator Design: Acridine trimer 2 serves as a prototype for developing novel DNA binding agents with enhanced specificity and affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume